Product packaging for Methallyl carbamate(Cat. No.:CAS No. 2114-14-9)

Methallyl carbamate

Cat. No.: B3022711
CAS No.: 2114-14-9
M. Wt: 115.13 g/mol
InChI Key: MNPKKYZUEZVQNJ-UHFFFAOYSA-N
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Description

Position of Methallyl Carbamate (B1207046) in Organic Synthesis Context

In the realm of organic synthesis, methallyl carbamate is primarily recognized for its role as a precursor to a variety of more complex molecules. The carbamate group can act as a directing group in metal-catalyzed reactions, influencing the regioselectivity and stereoselectivity of transformations at the allylic position. Furthermore, the nitrogen atom of the carbamate can be a nucleophilic center, while the double bond of the methallyl group is susceptible to a range of electrophilic additions and transition-metal catalyzed cross-coupling reactions.

One of the key applications of allylic carbamates, including this compound, is in the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are often catalyzed by transition metals such as palladium, rhodium, and iridium, and they provide efficient routes to a wide array of organic compounds. The carbamate functionality can also serve as a protecting group for amines, allowing for selective reactions at other sites within a molecule.

Below is a table summarizing some key properties of this compound:

PropertyValue
Chemical Formula C₅H₉NO₂
Molecular Weight 115.13 g/mol
CAS Number 2114-14-9
Appearance White to off-white solid
Melting Point 63-65 °C
Boiling Point 215.5 °C at 760 mmHg
Density 1.034 g/cm³

Historical Perspectives on Allylic Carbamate Chemistry

The chemistry of carbamates, in a broader sense, has a rich history dating back to the 19th century with early investigations into derivatives of carbamic acid. mhmedical.com However, the specific exploration of allylic carbamates as versatile synthetic intermediates gained significant momentum in the latter half of the 20th century with the advent of transition-metal catalysis.

Initially, research into carbamates was driven by their applications in materials science, particularly in the production of polyurethanes, and in the development of pesticides and pharmaceuticals. mhmedical.comacs.org The discovery that the allylic group could be selectively functionalized under mild conditions using transition metal catalysts opened up new avenues for the use of allylic carbamates in fine chemical synthesis. ukzn.ac.za

Pioneering work in the field of transition-metal-catalyzed allylic substitution reactions laid the foundation for the strategic use of allylic carbamates in organic synthesis. These early studies demonstrated the ability to control the regioselectivity and stereoselectivity of these transformations, making allylic carbamates valuable building blocks for the construction of complex natural products and other target molecules.

Current Research Trajectories and Future Directions for this compound

Current research involving this compound and other allylic carbamates continues to expand upon this foundation, with a focus on developing novel catalytic systems and synthetic methodologies that are more efficient, selective, and environmentally benign.

One significant area of contemporary research is the use of allylic carbamates in asymmetric catalysis, where the goal is to synthesize chiral molecules with a high degree of enantiomeric excess. This is of particular importance in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific stereochemistry.

Recent studies have explored the use of rhodium(III)-catalyzed C-H activation and cyclization reactions of sulfoxonium ylides with allyl carbamates. This methodology allows for the construction of complex carbocyclic frameworks, demonstrating the potential of this compound in cascade reactions that rapidly build molecular complexity.

Furthermore, the development of more sustainable synthetic methods is a key focus. This includes the use of earth-abundant metal catalysts and the development of reactions that proceed with high atom economy, minimizing the generation of waste. The direct use of carbon dioxide as a C1 source for the synthesis of carbamates is another active area of investigation, offering a greener alternative to traditional methods that often employ hazardous reagents like phosgene (B1210022). mdpi.com

Future directions in the field are likely to involve the development of even more sophisticated catalytic systems that allow for greater control over reactivity and selectivity. The application of this compound in the synthesis of novel materials, such as functional polymers and advanced drug delivery systems, is also an area of growing interest. As our understanding of its chemical reactivity deepens, this compound is poised to remain a valuable tool for innovation in organic synthesis.

Below are representative, though not specific to this compound, spectroscopic data that are characteristic of the functional groups present in the molecule.

Interactive 1H NMR Data Table (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.9s2H=CH₂
~4.5br s2H-NH₂
~4.0s2H-O-CH₂-
~1.7s3H-CH₃

Interactive 13C NMR Data Table (Predicted)

Chemical Shift (ppm)Assignment
~158C=O
~141C=CH₂
~113=CH₂
~70-O-CH₂-
~19-CH₃

Interactive IR Spectroscopy Data Table

Wavenumber (cm⁻¹)Description
3400-3200N-H stretch
3100-3000=C-H stretch
2980-2850C-H stretch
1720-1680C=O stretch (urethane)
1650C=C stretch
1250-1000C-O stretch

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO2 B3022711 Methallyl carbamate CAS No. 2114-14-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylprop-2-enyl carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-4(2)3-8-5(6)7/h1,3H2,2H3,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPKKYZUEZVQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175379
Record name Carbamic acid, 2-methylallyl ester
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Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2114-14-9
Record name Methallyl carbamate
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Record name Methallyl carbamate
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Record name Carbamic acid, 2-methylallyl ester
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Record name METHALLYL CARBAMATE
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Synthetic Methodologies for Methallyl Carbamate and Analogous Allylic Carbamates

Organocatalytic Strategies in Carbamate (B1207046) Synthesis

Organocatalysis offers a metal-free alternative for carbamate synthesis, leveraging small organic molecules to catalyze reactions. These strategies are attractive for their sustainability and potential for high selectivity. Research has explored various organocatalytic systems for the formation of carbamate linkages, including those involving allylic substrates. While specific examples for methallyl carbamate using organocatalysis are not explicitly detailed in the provided search results, the broader field of allylic carbamate synthesis demonstrates the potential of organocatalytic approaches. For instance, bifunctional organocatalysts have been developed to stabilize carbamic acid intermediates and promote enantioselective carbon-oxygen bond formation in the synthesis of cyclic carbamates from amines and CO2 nih.gov. Similarly, organocatalysts have been employed in the synthesis of cyclic carbonates from epoxides and CO2, suggesting their applicability to carbamate formation under optimized conditions mdpi.com.

Carbon Dioxide (CO2) Fixation in Carbamate Formation

The utilization of carbon dioxide as a C1 feedstock for carbamate synthesis is a significant area of research, driven by the abundance, low cost, and environmental benefits of CO2.

Direct Carboxylation of Amines and Allylic Substrates with CO2

Direct carboxylation of amines with CO2 is a primary route to carbamates. This process often involves activating CO2 or the amine to facilitate the formation of the carbamate linkage. For allylic substrates, this can lead to cyclic carbamates or functionalized acyclic carbamates.

  • Amine Carboxylation: Amines readily react with CO2, particularly in the presence of bases, to form carbamic acid salts or carbamates uantwerpen.beuit.noorganic-chemistry.orgpsu.edu. For example, the reaction of amines with CO2 can be mediated by superbases like 1,1,3,3-tetramethylguanidine (B143053) (TMG), which can form zwitterionic adducts with CO2 that facilitate carboxylation uit.no. Transition metal-free methods using bases like 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) have also been developed for carbamate synthesis from amines and CO2 uantwerpen.be.
  • Allylic Substrate Carboxylation: The direct carboxylation of allylic substrates with CO2, often involving C-H bond functionalization, is an active research area. Cobalt-catalyzed direct carboxylation of allylic C(sp3)-H bonds of terminal alkenes with CO2 has been reported, yielding trans-styrylacetic acids with high regioselectivity mdpi.com. Indium-mediated allylation of CO2 using allylic halides has also been developed, offering a metal-free and regioselective route to allylic carboxylates rsc.org. Furthermore, the three-component reaction of propargylic alcohols, primary amines, and CO2 is an attractive method for synthesizing oxazolidinone derivatives, a class of cyclic carbamates nih.gov.
  • Mechanistic Insights into CO2 Activation for Carbamate Synthesis

    Understanding the mechanisms of CO2 activation is crucial for developing efficient carbamate synthesis protocols. CO2's inherent thermodynamic stability and kinetic inertness necessitate activation strategies.

  • Base-Mediated Activation: Bases play a critical role in activating CO2 and/or amines. For instance, DBU can facilitate the formation of carbamic acid intermediates from amines and CO2 uantwerpen.be. Superbases like TMG can form zwitterionic adducts with CO2, which are believed to be reactive intermediates in carboxylation reactions uit.no.
  • Catalytic Activation: Transition metal catalysts and organocatalysts are employed to lower the activation barrier for CO2 fixation. For example, iridium catalysts have been used in the enantioselective allylation of carbamates with allylic carbonates, where the mechanism involves the formation of an iridium-allyl species followed by nucleophilic attack by an in situ generated carbamate organic-chemistry.orgnih.gov. Computational studies have provided insights into these mechanisms, highlighting the role of catalyst-ligand complexes and intermediate species acs.org. Photoredox/Ni dual catalysis has also been explored for the carboxylation of allylic alcohols with CO2 researchgate.net.
  • One-Pot and Multicomponent Reaction Protocols for Carbamate Derivatives

    One-pot and multicomponent reaction (MCR) strategies offer significant advantages in terms of efficiency, atom economy, and reduced waste generation for synthesizing carbamate derivatives. These approaches combine multiple reaction steps into a single operation, often starting from readily available precursors.

  • MCRs for Carbamates: Numerous MCRs have been developed for carbamate synthesis. For example, three-component couplings involving amines, CO2, and halides have been reported for efficient carbamate synthesis under mild conditions organic-chemistry.org. Silver-catalyzed or photocatalytic three-component coupling reactions involving α-diazoesters, CO2, and amines have also been utilized to synthesize α-carbamoyloxy esters researchgate.net.
  • One-Pot Synthesis: One-pot protocols have been designed for various carbamate structures. For instance, a one-pot, three-component reaction catalyzed by palladium has been developed for the synthesis of functionalized oxazolidinones from propargyl amines, CO2, and aryl iodides mdpi.com. Similarly, a one-pot synthesis of γ-chloro-γ,β-allylic carbamates has been achieved starting from β-chloro-α,β-unsaturated aldehydes researchgate.netresearchgate.net. Furthermore, a gold(I)-catalyzed decarboxylative amination of allylic N-tosylcarbamates via base-induced aza-Claisen rearrangement in water represents an efficient and environmentally benign one-pot protocol for synthesizing N-tosyl allylic amines organic-chemistry.org.
  • Stereoselective and Regioselective Synthesis of Allylic Carbamate Structures

    Achieving control over stereochemistry and regiochemistry is paramount in the synthesis of complex organic molecules, including allylic carbamates.

  • Stereoselective Synthesis: Transition metal catalysis often plays a key role in achieving stereodefined outcomes in allylic carbamate synthesis. Palladium-catalyzed reactions, for instance, have enabled regio- and stereoselective access to allylic ureas/carbamates rsc.org. Iridium-catalyzed allylation of carbamates with allylic carbonates can lead to branched allylic amines with high regioselectivity and enantioselectivity organic-chemistry.orgnih.gov. The synthesis of enantioenriched tertiary boronic esters from secondary allylic carbamates has also been achieved with high stereoselectivity nih.gov. Furthermore, aminohydroxylation of allylic carbamates, often carried out in the presence of potassium osmate, is a known pathway for stereoselective synthesis beilstein-journals.orgresearchgate.net.
  • Regioselective Synthesis: Regioselectivity is critical when multiple reactive sites are present. Indium-mediated allylation of CO2 with allylic halides, for example, proceeds with high branched regioselectivity rsc.org. Similarly, palladium-catalyzed reactions have provided regioselective access to allylic ureas and carbamates rsc.org. The regioselective aminohydroxylation of acyclic allylic carbamates has been studied, with proposed mechanisms involving metal-substrate linkages to explain the observed selectivity researchgate.netrsc.org.

  • Advanced Spectroscopic Characterization and Structural Elucidation of Methallyl Carbamate

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

    NMR spectroscopy is an indispensable tool for the unambiguous assignment of the atomic connectivity and stereochemistry of methallyl carbamate (B1207046). Through the analysis of one-dimensional and two-dimensional NMR spectra, a comprehensive understanding of its structure can be achieved.

    High-resolution ¹H NMR spectroscopy provides detailed information about the chemical environment of the protons in methallyl carbamate. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of each proton signal are key parameters for structural elucidation.

    In a typical ¹H NMR spectrum of this compound, distinct signals are expected for the different types of protons present in the molecule: the amine (-NH₂) protons, the methylene (B1212753) (-CH₂-) protons of the methallyl group, the vinylic (=CH₂) protons, and the methyl (-CH₃) protons. The electronegativity of the neighboring atoms and the anisotropic effects of the double bond and carbonyl group influence the chemical shifts of these protons. oregonstate.edu

    The amine protons typically appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent due to hydrogen bonding. The methylene protons adjacent to the oxygen atom of the carbamate group are expected to be deshielded and appear at a lower field. The vinylic protons will exhibit characteristic chemical shifts in the alkene region of the spectrum. The methyl protons, being further away from the electronegative carbamate group, will resonate at a higher field.

    Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

    ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
    -NH₂4.5 - 5.5Broad Singlet
    -O-CH₂-4.3 - 4.5Singlet
    =CH₂ (vinylic)4.8 - 5.0Multiplet
    -CH₃1.7 - 1.8Singlet

    Note: These are predicted values and can vary based on the solvent and experimental conditions.

    ¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of the atoms attached to it. libretexts.orglibretexts.org

    The carbonyl carbon (C=O) of the carbamate group is highly deshielded and appears at the lowest field in the spectrum, typically in the range of 150-160 ppm. reddit.com The sp² hybridized carbons of the double bond will resonate in the alkene region (110-145 ppm). The sp³ hybridized methylene carbon adjacent to the oxygen atom will be found further downfield compared to the methyl carbon due to the deshielding effect of the oxygen atom. libretexts.orgchemguide.co.ukcompoundchem.com

    Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

    Carbon AtomPredicted Chemical Shift (δ, ppm)
    C=O (carbonyl)155 - 158
    C=CH₂ (quaternary vinylic)140 - 142
    =CH₂ (vinylic)112 - 115
    -O-CH₂-68 - 72
    -CH₃19 - 22

    Note: These are predicted values and can vary based on the solvent and experimental conditions.

    To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, advanced 2D NMR techniques are employed. rsc.org

    COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the vinylic protons and the methyl protons, confirming their proximity in the methallyl group. sdsu.edu

    HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It allows for the unambiguous assignment of which protons are attached to which carbons. For example, the signal for the methylene protons in the ¹H NMR spectrum will correlate with the signal for the methylene carbon in the ¹³C NMR spectrum. nih.govmdpi.com

    HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edunih.gov This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, HMBC would show a correlation between the methylene protons and the carbonyl carbon, as well as the quaternary vinylic carbon, thus confirming the structure of the carbamate ester. researchgate.netgithub.io

    While solution-state NMR provides information about the time-averaged structure of the molecule, solid-state NMR (ssNMR) can provide insights into the specific conformations and intermolecular interactions present in the crystalline or amorphous solid state. nih.gov For carbamates, ssNMR can be used to study the hydrogen bonding network involving the -NH₂ group and the carbonyl oxygen, as well as to determine the torsional angles within the molecule. researchgate.netresearchgate.net This information is crucial for understanding the packing of the molecules in the solid state and its influence on the physical properties of the material.

    Vibrational Spectroscopy for Functional Group Analysis

    Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com

    The FTIR spectrum of this compound will display characteristic absorption bands corresponding to the various functional groups in the molecule.

    N-H Stretching: The -NH₂ group will exhibit two distinct stretching vibrations, a symmetric and an asymmetric stretch, typically in the region of 3400-3200 cm⁻¹. The presence of two bands in this region is a clear indicator of a primary amine. rsc.org

    C=O Stretching: The carbonyl group of the carbamate will show a strong absorption band, typically in the range of 1730-1680 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding. rsc.orgrsc.org

    C-O Stretching: The C-O single bond stretching vibrations of the ester group will appear in the fingerprint region, typically around 1250-1000 cm⁻¹. rsc.org

    C=C Stretching: The carbon-carbon double bond of the methallyl group will give rise to a stretching vibration around 1650 cm⁻¹.

    =C-H Bending: The out-of-plane bending vibrations of the vinylic C-H bonds are typically observed in the 1000-800 cm⁻¹ region.

    The analysis of these characteristic vibrational bands provides confirmatory evidence for the presence of the key functional groups in this compound. nih.govcolab.ws

    Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

    Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
    -NH₂Asymmetric & Symmetric Stretch3400 - 3200
    C=OStretch1730 - 1680
    C=CStretch~1650
    C-OStretch1250 - 1000
    =C-HOut-of-plane Bend1000 - 800

    Raman Spectroscopy

    Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about molecular vibrations, yielding insights into chemical structure, polymorphism, and crystallinity. libretexts.org For this compound, a Raman spectrum would be expected to exhibit characteristic bands corresponding to the vibrations of its principal functional groups.

    Key expected vibrational modes for this compound would include:

    C=O Stretching: A strong band associated with the carbonyl group of the carbamate.

    C-O Stretching: Vibrations from the ester-like C-O bond.

    N-H Stretching and Bending: Modes associated with the amine group.

    C=C Stretching: A characteristic band for the methallyl group's double bond.

    CH, CH₂, and CH₃ Vibrations: Stretching and bending modes from the alkyl portions of the molecule.

    The precise positions of these bands can be influenced by intermolecular interactions, such as hydrogen bonding, and the conformational state of the molecule. nih.gov For instance, the Raman spectrum of ethyl carbamate, a related compound, has been a subject of study, particularly using surface-enhanced Raman scattering (SERS) to achieve high sensitivity. nih.govresearchgate.net

    Table 1: Predicted Key Raman Shifts for this compound

    Functional Group Expected Raman Shift (cm⁻¹) Vibration Type
    N-H 3300-3500 Stretching
    C-H (sp²) 3000-3100 Stretching
    C-H (sp³) 2850-3000 Stretching
    C=O 1680-1750 Stretching
    C=C 1640-1680 Stretching
    N-H 1550-1650 Bending

    Note: The values in this table are approximate and based on typical ranges for the specified functional groups.

    Spectroscopic Band Assignment and Conformational Studies

    The assignment of specific vibrational bands in the Raman (and infrared) spectra is crucial for a complete structural analysis. This is often achieved through a combination of experimental data and theoretical calculations, such as Density Functional Theory (DFT). By modeling the vibrational frequencies of different possible conformers of this compound, a correlation between the calculated and experimental spectra can be established. This comparison allows for the identification of the most stable conformation(s) of the molecule in the solid state or in solution. acs.org

    Conformational studies are important for understanding the three-dimensional structure of the carbamate group and the orientation of the methallyl substituent. The planarity of the carbamate group, due to the resonance of the nitrogen lone pair with the carbonyl group, influences the rotational barriers around the C-N bond. acs.org The relative orientation of the methallyl group can lead to different conformers, which may be distinguishable by their unique vibrational signatures.

    Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

    Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.

    High-Resolution Mass Spectrometry (HRMS)

    High-resolution mass spectrometry would be employed to determine the precise mass of the molecular ion of this compound. This accurate mass measurement allows for the unambiguous determination of its elemental formula (C₅H₉NO₂). This is a critical first step in confirming the identity of the synthesized or isolated compound.

    Chromatographic-Mass Spectrometric Coupling (e.g., GC-MS, LC-MS)

    The coupling of chromatography with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), is a powerful technique for the analysis of complex mixtures and the characterization of individual components. researchgate.netncsu.edushimadzu.comresearchgate.netrepec.orgnih.govnih.govresearchgate.net For this compound, these techniques would provide both the retention time (a characteristic of the compound under specific chromatographic conditions) and the mass spectrum.

    The electron ionization (EI) mass spectrum obtained from GC-MS would likely show a series of fragment ions resulting from the cleavage of the molecular ion. The fragmentation patterns of carbamates are often characterized by specific neutral losses and the formation of diagnostic ions. nih.govnih.govnih.govgre.ac.uk Common fragmentation pathways for carbamates include:

    Loss of the alkoxy group: Cleavage of the O-methallyl bond.

    Decarboxylation: Loss of CO₂.

    McLafferty rearrangement: If sterically feasible, this can lead to characteristic fragment ions.

    LC-MS, often employing softer ionization techniques like electrospray ionization (ESI), would typically show the protonated molecule [M+H]⁺ or other adducts. Tandem mass spectrometry (MS/MS) experiments on these precursor ions would induce fragmentation, providing structural information similar to that obtained from GC-MS. nih.govnih.govnih.govgre.ac.uk

    Table 2: Predicted Fragmentation Data for this compound in Mass Spectrometry

    m/z (Predicted) Possible Fragment
    115 [M]⁺ (Molecular Ion)
    100 [M - CH₃]⁺
    72 [M - C₃H₃O]⁺
    56 [C₄H₈]⁺

    Note: This table represents a hypothetical fragmentation pattern. Actual fragmentation would be confirmed by experimental data.

    X-ray Crystallography for Molecular Structure Determination

    X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. carleton.eduyoutube.com

    Single-Crystal X-ray Diffraction Analysis

    To perform a single-crystal X-ray diffraction analysis, a suitable single crystal of this compound would need to be grown. nih.govacs.org The diffraction pattern of X-rays passing through the crystal provides the data necessary to calculate the electron density map of the molecule. From this map, the precise positions of all atoms (excluding hydrogens, which are often difficult to locate) can be determined.

    This analysis would provide a wealth of structural information, including:

    Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them.

    Conformation: The exact three-dimensional shape of the molecule in the crystal lattice.

    Intermolecular interactions: Details of hydrogen bonding, van der Waals forces, and other interactions that dictate the crystal packing.

    While no specific crystal structure for this compound is reported in the searched literature, the structures of numerous other carbamates have been determined, revealing common structural motifs such as planar carbamate groups and extensive hydrogen-bonding networks. researchgate.netnih.govacs.orgnih.govresearchgate.net

    Table 3: List of Compounds Mentioned

    Compound Name
    This compound

    Micro-Electron Diffraction (MicroED) for Microcrystalline Samples

    Micro-Electron Diffraction (MicroED) is a state-of-the-art cryogenic electron microscopy (cryo-EM) technique that has revolutionized the structural elucidation of microcrystalline samples, including small organic molecules like this compound. researchgate.netmtoz-biolabs.comwikipedia.org This method is particularly advantageous when traditional single-crystal X-ray diffraction is not feasible due to the inability to grow large, well-ordered crystals. drugtargetreview.comcreative-biostructure.com MicroED can determine high-resolution atomic structures from nanocrystals with dimensions on the order of 100 nm, requiring only minute amounts of sample material. nih.govnih.gov

    The fundamental principle of MicroED involves using a transmission electron microscope (TEM) to collect electron diffraction data from microcrystals. researchgate.netwikipedia.org The sample, often a powder, is deposited directly onto an electron microscopy grid. mtoz-biolabs.com For sensitive organic molecules, the analysis is typically conducted under cryogenic conditions to minimize radiation damage. mtoz-biolabs.com A low-dose electron beam is directed at a crystal, and as the crystal is continuously rotated, a high-speed camera records the diffraction patterns as a movie. wikipedia.orgyoutube.com This continuous rotation data collection allows for the acquisition of a complete three-dimensional diffraction dataset. youtube.com

    The collected diffraction data can be processed using standard X-ray crystallography software, making the technique accessible to a broad range of chemists and structural biologists. wikipedia.orgnih.gov The result is a three-dimensional electrostatic potential map of the molecule, from which the atomic structure can be determined at resolutions often better than 1 Å. researchgate.netnih.gov This high resolution allows for the precise determination of bond lengths, bond angles, and stereochemistry, and in many cases, even the positions of hydrogen atoms can be visualized. hhu.de

    In the context of this compound, if a sample is only available as a microcrystalline powder, MicroED would be the ideal technique for its structural characterization. The process would involve depositing a small amount of the this compound powder onto a TEM grid and collecting diffraction data from individual nanocrystals. The resulting data would then be processed to yield a detailed three-dimensional structure of the molecule.

    The table below illustrates the kind of crystallographic data that could be obtained for this compound from a hypothetical MicroED experiment, based on typical values for small organic molecules.

    Table 1: Hypothetical Micro-Electron Diffraction Data for this compound
    ParameterValue
    Empirical FormulaC5H9NO2
    Formula Weight115.13 g/mol
    Crystal SystemMonoclinic
    Space GroupP21/c
    a (Å)5.89
    b (Å)10.23
    c (Å)11.45
    α (°)90
    β (°)105.2
    γ (°)90
    Volume (ų)665.4
    Z4
    Resolution (Å)0.95
    R-factor (%)12.5

    Hyphenated and Operando Spectroscopic Techniques for In Situ Characterization

    Hyphenated and operando spectroscopic techniques are powerful analytical tools for the in-situ characterization of chemical reactions, providing real-time insights into reaction mechanisms, kinetics, and the formation of intermediates and products. st-andrews.ac.ukyoutube.com These methods involve the coupling of a separation technique with a spectroscopic detection method, allowing for the continuous monitoring of a reaction as it occurs. nih.govchemijournal.com For a compound like this compound, these techniques would be invaluable for studying its synthesis, potential polymerization, or degradation pathways under various conditions.

    Hyphenated Techniques:

    Hyphenated techniques, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are instrumental in the analysis of complex reaction mixtures. researchgate.net In the context of this compound, HPLC-MS could be used to monitor its formation from the reaction of methallyl alcohol and a carbamoylating agent. organic-chemistry.orgorganic-chemistry.org Aliquots of the reaction mixture could be periodically injected into the HPLC system, which would separate the reactants, intermediates, and the final product. The separated components would then be introduced into the mass spectrometer for identification and quantification. nih.gov This would provide a detailed kinetic profile of the reaction.

    The table below provides a hypothetical example of data that could be obtained from an HPLC-MS analysis of a reaction to synthesize this compound.

    Table 2: Hypothetical HPLC-MS Data for the Synthesis of this compound
    Time (min)Methallyl Alcohol (Area %)This compound (Area %)Byproduct A (Area %)
    098.50.51.0
    1575.222.82.0
    3052.145.32.6
    6020.875.14.1
    1205.390.24.5

    Operando Spectroscopy:

    Operando spectroscopy takes in-situ analysis a step further by directly monitoring the reaction under actual operating conditions. st-andrews.ac.uk Techniques such as operando Fourier-Transform Infrared (FTIR) spectroscopy and operando Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable structural information about the species present in the reaction vessel in real-time.

    For the synthesis of this compound, an operando FTIR setup could be employed to monitor the disappearance of the O-H stretching band of methallyl alcohol and the appearance of the N-H and C=O stretching bands characteristic of the carbamate functional group. This would allow for the continuous tracking of the reaction progress without the need for sampling.

    Similarly, operando NMR spectroscopy could provide detailed information about the structural changes occurring during the reaction. For example, the appearance of new signals in the 1H and 13C NMR spectra corresponding to the this compound product could be monitored over time to determine the reaction kinetics and identify any transient intermediates. The insights gained from these advanced spectroscopic techniques are crucial for optimizing reaction conditions and understanding the underlying reaction mechanisms.

    Computational Chemistry and Theoretical Modeling of Methallyl Carbamate Systems

    Density Functional Theory (DFT) Applications in Carbamate (B1207046) Research

    Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that allows for the calculation of electronic structure and properties of molecules. Its application to carbamate systems has provided significant insights into their chemical behavior.

    Electronic Structure and Geometry Optimization

    DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process involves iteratively adjusting atomic positions to find the minimum energy configuration faccts.dentnu.noarxiv.org. While specific optimized geometric parameters for methallyl carbamate are not detailed in the provided search results, general DFT studies on carbamates explore their electronic structure, including the distribution of electron density and the nature of chemical bonds. These studies reveal key descriptors such as frontier molecular orbital (HOMO and LUMO) energies and Hirshfeld charges, which are indicative of a molecule's reactivity and electronic characteristics mdpi.com. For a broader set of carbamates, DFT has been used to calculate various electronic descriptors, providing a basis for understanding structure-property relationships mdpi.com.

    Table 1: General DFT Electronic Descriptors for Carbamates

    DescriptorRange/Value (eV)Notes
    HOMO Energy-1.23 to 1.83Calculated using PBE/6-311+G* level of theory mdpi.com
    LUMO Energy6.05 to 9.96Calculated using PBE/6-311+G* level of theory mdpi.com
    Mean Energy Gap (ΔE)~8.08Standard deviation of 0.81 eV; calculated using PBE/6-311+G* level of theory mdpi.com

    Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

    DFT methods are highly effective for predicting spectroscopic properties, which are crucial for experimental characterization and validation. For this compound, experimental ¹H and ¹³C NMR spectra are available nih.gov. While specific predicted NMR chemical shifts for this compound using DFT are not detailed in the provided literature, studies on related carbamate structures demonstrate that DFT can accurately predict these parameters, often correlating well with experimental data mdpi.com. Similarly, DFT can be employed to calculate vibrational frequencies, providing insights into IR and Raman spectra, which serve as unique fingerprints for molecular identification.

    Reaction Pathway Elucidation and Transition State Modeling

    DFT plays a pivotal role in dissecting complex reaction mechanisms by identifying intermediates and transition states. Studies involving carbamates have leveraged DFT to explore various reaction pathways, including cycloadditions, allylic substitutions, and CO₂ capture processes mdpi.commdpi.comacs.orgnih.govchemrxiv.orgnih.govnih.gov. For example, DFT has been used to compare concerted versus stepwise reaction mechanisms, identifying lower-energy pathways mdpi.comnih.gov. Research into the iridium-catalyzed formation of allyl carbamates from CO₂ has utilized DFT to analyze key steps like oxidative addition and nucleophilic attack, elucidating transition states that govern stereoselectivity and regioselectivity acs.orgnih.gov. Although direct DFT studies detailing reaction pathways specifically for this compound are not explicitly presented here, these general applications highlight the utility of DFT in understanding carbamate-involved transformations.

    Energetic Profiles and Activation Barrier Calculations

    DFT calculations are essential for quantifying reaction energetics, including activation barriers and energy profiles, which are critical for understanding reaction kinetics and feasibility. For a broad range of carbamates, DFT studies have reported frontier molecular orbital energy gaps, which correlate with reactivity mdpi.com. Specific examples include DFT calculations of activation energies for cobalt-catalyzed reactions involving carbamates, providing quantitative measures of reaction step feasibility chemrxiv.org. In the context of CO₂ cycloaddition reactions, DFT calculations have determined activation energies for different mechanistic pathways, with values varying based on the specific reaction and catalytic system nih.gov. These calculations are vital for predicting reaction rates and identifying rate-determining steps in chemical transformations involving carbamate functionalities.

    Computational Prediction of Reactivity and Selectivity in Carbamate Reactions

    Computational chemistry, particularly employing Density Functional Theory (DFT), has emerged as an indispensable tool for dissecting the intricate mechanisms governing chemical reactions, predicting their reactivity, and elucidating the factors that dictate selectivity mdpi.comnsps.org.ngresearchgate.netrsc.org. These theoretical methodologies allow researchers to probe reaction pathways, identify critical intermediates, and calculate the energies of transition states, thereby providing a molecular-level understanding that often complements or guides experimental investigations mdpi.comnsps.org.ngresearchgate.net. For carbamate chemistry, computational predictions are vital for optimizing synthetic routes, understanding catalyst performance, and designing novel molecules with desired properties.

    Predicting Reactivity

    Predicting Selectivity

    Predicting and controlling selectivity—whether it be regioselectivity (preference for reaction at a specific site) or stereoselectivity (preference for forming one stereoisomer over another)—is a cornerstone of modern synthetic chemistry. Computational methods excel in this domain by analyzing the energy landscape of competing reaction pathways and transition states rsc.orguio.nonih.govrsc.org. Detailed isomeric analyses of transition states, considering both steric and electronic influences from ligands, substituents, or catalysts, are crucial for understanding why a particular product is favored uio.nonih.govrsc.org. For example, in the iridium-catalyzed formation of allylic carbamates from CO₂, computational studies have revealed that the rate-determining step can differ for diastereomeric pathways, thereby influencing the enantioselectivity of the product uio.nonih.gov. Similarly, research on glycosylation reactions has demonstrated how the position and electronic nature of carbamate protective groups can significantly impact the β-selectivity of the rhamnosylation process rsc.org. Computational predictions can accurately forecast product ratios, often in good agreement with experimental observations, by comparing the activation energies of different competing pathways nih.gov.

    Illustrative Computational Findings in Carbamate Synthesis

    Reaction Pathway/StepCalculated Energy (kcal/mol)NotesSource
    Pathway 1 (Net Energy)-84.7Represents the overall energy change for a specific catalytic pathway. mdpi.com
    Pathway 2 (Initial Energy)+90.1Indicates a high activation barrier at an early stage of this pathway. mdpi.com
    Pathway 2 (Total Energy after Intermediate Regeneration)-238.7Shows the overall feasibility after the regeneration of key catalytic intermediates. mdpi.com
    Transition State TSBC (Attack at Benzylic Carbon)17.6Activation energy for the nucleophilic attack of carbamate on the benzylic carbon of an allyl fragment. nih.gov
    Transition State TSBC(t) (Attack at Terminal Carbon)19.1Activation energy for the nucleophilic attack on the terminal carbon of an allyl fragment. nih.gov
    Predicted Product Ratio (3:4)~94:6Ratio of desired product (3) to undesired linear product (4) based on transition state barriers. nih.gov

    These quantitative insights derived from computational modeling are instrumental in guiding experimental chemists toward more efficient and selective synthesis strategies for carbamate compounds.

    Compound List:

    this compound

    Amine

    Carbamate

    Carbon dioxide (CO₂)

    Alkyl-ammonium carbamates

    Benzophenone

    Phenyl isocyanate

    Primary amine

    Carbamic acid

    Reversible ionic liquids

    Reversible surfactants

    Switchable solvents

    (R)-Methyl-(2-Hydroxy-1-Phenylethyl)carbamate

    Pd(PPh₃)₄

    Calcium hydroxide (B78521) (Ca(OH)₂)

    (R)-2-phenylglycinol

    Methyl chloroformate

    Tetrahydrofuran (THF)

    Palladium complexes

    Allyl carbamates

    Propylamine

    Cinnamyl chloride

    Iridium complex

    Phosphoramidite ligand

    DABCO

    Propyl carbamate

    (R)- and (S)-pathways

    Allyl amine

    N-acyl derivatives

    N-sulfonyl derivatives

    Oxazolidinones

    Amino alcohols

    Linear primary carbamate

    Branched carbamate

    (E)-cinnamyl carbamates

    (E,E)-diene carbamates

    2,2,2-trichloroacetyl isocyanate (TCA-NCO)

    Methanal

    2-Naphthylamines

    Aminals

    Imines

    Perfluorinated aldehydes

    Perfluorinated ketones

    Methanediol

    Ethanol

    Sodium hydroxide

    5-methylcytosine (B146107)

    Pyridine

    Diarylprolinol silyl (B83357) ether catalysts

    Aldehyde

    Diazo compounds

    Oxazaborolidinium ion

    L-thiorhamnosyl donors

    Rhamnosylations

    Applications of Methallyl Carbamate and Analogous Carbamates in Advanced Organic Synthesis

    Role as Essential Synthetic Building Blocks

    In organic synthesis, building blocks are molecular fragments that can be efficiently incorporated into larger, more complex structures. ukzn.ac.za The utility of a building block is determined by its reactivity, stability, and the functional handles it possesses. While the use of methallyl carbamate (B1207046) as a foundational building block is not as widely documented as simpler C1 synthons, its bifunctional nature—possessing both a reactive alkene and a carbamate moiety—lends it potential in specific synthetic strategies. ukzn.ac.za

    One notable example involves the use of a related activated methallyl species, methallyl 1H-imidazole-1-carboxylate, in the palladium-catalyzed decarboxylative asymmetric allylic alkylation of 1,4-diazepan-5-ones. This reaction allows for the construction of chiral gem-disubstituted heterocycles, which are important scaffolds in medicinal chemistry. In this context, the methallyl unit is transferred to the substrate, demonstrating its role as a key structural component for introducing Csp³ complexity into cyclic systems. The carbamate functionality, in this case in an activated form, facilitates the key carbon-carbon bond formation.

    Utilization in the Construction of Complex Organic Molecules

    The construction of complex organic molecules often relies on the sequential and controlled introduction of functional groups and carbon frameworks. The methallyl group, provided by reagents like methallyl carbamate or its precursors, can be a key element in assembling intricate molecular architectures. Its trisubstituted alkene offers a site for a variety of chemical transformations, while the carbamate can either be a stable part of the final structure or serve a temporary, strategic role.

    The application of methallyl groups in total synthesis is often seen in the context of installing a 2-methylprop-2-en-1-yl moiety, which can be a substructure in various natural products. For instance, the formal total synthesis of (–)-presphaerene, a sesquiterpenoid natural product, was accomplished using a cross-metathesis reaction involving a methallyl halide to construct a key intermediate. This highlights the strategic importance of the methallyl fragment in building complex carbocyclic frameworks. Although this example uses a methallyl halide, the tolerance of such reactions to the carbamate group suggests that this compound could serve as a viable precursor for similar transformations in the synthesis of other complex targets.

    Participation in Cross-Coupling and Olefin Metathesis Reactions

    Modern synthetic chemistry relies heavily on catalytic reactions that form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov The olefinic bond in this compound makes it a potential substrate for powerful transformations like olefin metathesis and palladium-catalyzed cross-coupling reactions.

    Olefin metathesis, catalyzed by ruthenium-based complexes, has become a cornerstone of organic synthesis. nih.gov Research on the cross-metathesis (CM) of methallyl halides has demonstrated that this reaction is a viable method for incorporating the methallyl unit into various organic molecules. ukzn.ac.za Crucially, these studies have shown that the reaction conditions tolerate a range of functional groups, specifically including amides, imides, and carbamates. ukzn.ac.za This tolerance is significant as it implies that N-methallyl carbamates could directly participate as substrates in cross-metathesis reactions without compromising the carbamate functionality. Such a reaction would allow for the direct coupling of the this compound with another olefin, providing a streamlined route to more complex functionalized carbamates. For example, the ring-closing metathesis of substrates like diethyl allyl(methallyl)malonate proceeds efficiently, showcasing the reactivity of the methallyl group in this key transformation. nih.gov

    Table 2: Ruthenium Catalysts in Olefin Metathesis of Methallyl and Related Compounds

    Reaction TypeSubstrate TypeCatalystKey Finding
    Cross-Metathesis (CM)Methallyl HalidesHoveyda-Grubbs 2nd Gen.Effective for incorporating the methallyl moiety. ukzn.ac.za
    Cross-Metathesis (CM)Functionalized OlefinsStewart-GrubbsReaction tolerates carbamate functional groups. ukzn.ac.za
    Ring-Closing Metathesis (RCM)Diethyl allyl(methallyl)malonateGrubbs 2nd Gen.Demonstrates reactivity of the methallyl group in RCM. nih.gov

    While direct examples of palladium-catalyzed cross-coupling reactions using this compound as the electrophilic partner are not prevalent, the related chemistry of allyl carbamates is well-established. Palladium-catalyzed reactions such as the Tsuji-Trost allylic alkylation often proceed via a π-allyl palladium intermediate. It is conceivable that this compound could undergo similar transformations, where the carbamate acts as a leaving group to allow for nucleophilic attack on the methallyl fragment.

    Derivatization and Functionalization Strategies for Novel Carbamate Derivatives

    The development of novel molecules with tailored properties often requires the derivatization and functionalization of existing scaffolds. nih.gov this compound offers two primary sites for modification: the carbamate nitrogen and the allylic olefin.

    Functionalization of the nitrogen atom, if it is a primary or secondary carbamate (N-H), can be achieved through standard alkylation or arylation reactions, leading to a diverse library of N-substituted methallyl carbamates. More advanced strategies could involve metal-catalyzed C-H functionalization of N-allyl carbamates, which has been demonstrated for the construction of structurally diverse α-substituted derivatives. organic-chemistry.org

    The olefinic bond is another key site for derivatization. Standard alkene transformations such as dihydroxylation, epoxidation, or hydroboration-oxidation could be employed to introduce new functionalities at the 2- and 3-positions of the methallyl group. These reactions would convert the simple this compound into more complex polyfunctional molecules, which could serve as intermediates for further synthesis or as final targets with potential biological activity. For example, epoxidation of the double bond would yield an oxirane-containing carbamate, a versatile intermediate that can be opened by various nucleophiles to generate a range of amino alcohol derivatives. Such strategies allow for the transformation of a simple starting material into a variety of novel carbamate derivatives with increased molecular complexity and diverse functional group arrays.

    Advanced Topics and Emerging Research Areas in Carbamate Chemistry Relevant to Methallyl Carbamate

    Supramolecular Interactions and Self-Assembly of Carbamate (B1207046) Derivatives

    The inherent polarity and hydrogen-bonding capabilities of the carbamate group play a crucial role in directing the supramolecular assembly of molecules containing this functional group. The ability of the carbamate moiety to act as both a hydrogen bond donor (N-H) and acceptor (C=O) facilitates the formation of well-defined, non-covalent structures. nih.govnih.gov These interactions are fundamental in crystal engineering and the design of functional materials, where the predictable organization of molecules is paramount. nih.gov

    Recent investigations into CO2 capture by certain amine-based solvents have unveiled a fascinating example of self-assembly, where the process is accompanied by the formation of reverse-micelle-like tetrameric clusters. nih.gov This spontaneous aggregation, driven by a network of hydrogen bonds between amine, ammonium, carbamate, and carbamic acid head groups, creates a well-defined supramolecular structure with an internal hydrogen-bonded core. nih.gov This self-assembly enables the formation of various CO2-containing species, including carbamic acid and carbamic anhydride. nih.gov

    Table 1: Key Intermolecular Interactions in Carbamate Self-Assembly

    Interaction TypeDonor/Acceptor Groups in CarbamateRole in Supramolecular Structure
    Hydrogen BondingN-H (donor), C=O (acceptor)Formation of chains, dimers, and sheets
    Halogen BondingC=O (acceptor)Directional interactions influencing crystal packing
    Dipole-Dipole InteractionsC=O and N-C dipolesContribution to overall lattice energy and stability

    Integration of Carbamate Moieties in Polymer Chemistry and Materials Science

    The carbamate linkage is a cornerstone of polymer chemistry, most notably as the defining feature of polyurethanes. wikipedia.org These versatile polymers are synthesized through the reaction of diisocyanates with polyols, resulting in a polymer backbone containing repeating carbamate units. wikipedia.org The properties of polyurethanes, ranging from flexible foams to rigid elastomers, can be finely tuned by varying the monomers used in their synthesis. wikipedia.org

    Beyond traditional polyurethanes, there is growing interest in creating sequence-defined polymers where the precise placement of monomers allows for the encoding of information at the molecular level. nih.gov In this context, oligocarbamates are being explored as "informational polymers." nih.gov By employing orthogonal iterative chemistry on a solid support, researchers can synthesize oligocarbamates with aperiodic sequences. nih.gov This is achieved using amino alcohol building blocks with either primary or secondary amines to introduce classical urethane (B1682113) (–NH–CO–O–) or N-substituted urethane (–NR–CO–O–) linkages, respectively. nih.gov This approach allows for the creation of macromolecules with defined sequences of hydrogen-bond donor sites, which can be utilized to control crystallization and self-assembly. nih.gov

    The conformational properties of the carbamate group are also a subject of study for designing functional polymers. nih.govacs.org Compared to peptide bonds, carbamate linkages can exhibit greater rigidity due to the extended delocalization of π-electrons. nih.govacs.org Interestingly, both cis and trans configurations of the amide bond within the carbamate can be energetically stable, a feature that can be exploited in the design of polymers with specific folding and self-assembly characteristics. nih.govacs.org

    Table 2: Applications of Carbamate-Containing Polymers and Materials

    Polymer/Material TypeKey FeaturesRepresentative Applications
    PolyurethanesVersatile mechanical propertiesFoams, elastomers, coatings, adhesives
    Sequence-Defined OligocarbamatesPrecise monomer sequenceMolecular data storage, anti-counterfeiting
    Carbamate-Functionalized MaterialsTunable surface propertiesBiomaterials, chemical sensors

    Catalytic Roles of Carbamate-Derived Species in Chemical Transformations

    Carbamate species, particularly metal carbamates, are emerging as significant players in catalysis. These complexes can be formed through the reaction of metal amides with carbon dioxide or the direct reaction of metal species with amines and CO2. mdpi.com The carbamato ligand (R2NCO2−) typically coordinates to the metal center through its oxygen atoms. mdpi.com

    The catalytic activity of metal carbamates is often associated with their ability to activate CO2. mdpi.com In some catalytic cycles, the carbamato ligand itself can play an active role. Furthermore, the flexibility of the carbamato ligand, which can switch between monodentate and bidentate coordination, can generate a vacant coordination site on the metal center. mdpi.com This lability, along with the potential for the carbamate to act as a leaving group, is crucial for catalytic processes. mdpi.com For example, silver(I), copper(I), and copper(II) carbamates have been investigated as catalysts for the carboxylation of terminal alkynes and the cycloaddition of CO2 to epoxides. mdpi.com

    In the context of enantioselective synthesis, carbamate intermediates formed in situ are pivotal. For instance, the iridium-catalyzed allylic substitution to form enantioenriched allyl carbamates proceeds through the nucleophilic attack of a carbamate, generated from CO2 and an amine, on an iridium-allyl intermediate. nih.gov Computational studies have been employed to elucidate the reaction mechanism and understand the origins of enantioselectivity in such transformations. nih.gov Bifunctional organocatalysts have also been developed to facilitate the enantioselective synthesis of cyclic carbamates from unsaturated amines and CO2. nih.govepa.gov These catalysts are designed to stabilize the carbamic acid intermediate and activate it for subsequent cyclization. nih.govepa.gov

    Sustainable Synthesis Approaches Utilizing Carbon Dioxide as a C1 Synthon

    The utilization of carbon dioxide (CO2) as a renewable, non-toxic, and abundant C1 synthon is a major goal in green chemistry. researchgate.netrsc.org The synthesis of carbamates from CO2 represents a highly attractive and sustainable alternative to traditional methods that often rely on hazardous reagents like phosgene (B1210022) or isocyanates. researchgate.net

    A prominent strategy for CO2-based carbamate synthesis involves the three-component coupling of CO2, an amine, and an alcohol or an alkyl halide. rsc.orgnih.govacs.org This approach typically proceeds through the initial reaction of the amine with CO2 to form a carbamic acid or its corresponding salt, which is then reacted with an electrophile (e.g., an alkyl halide) or undergoes condensation with an alcohol to yield the carbamate. researchgate.netnih.gov

    Various catalytic systems have been developed to promote these transformations under mild conditions. rsc.org Basic catalysts have been shown to be effective in converting both linear and branched aliphatic amines to the corresponding carbamates. rsc.org The synthesis can often be performed at room temperature and atmospheric pressure of CO2. nih.gov To enhance the sustainability of the process, polymer-supported bases have been employed, which can be recovered and reused. chemistryviews.org Continuous-flow methodologies are also being explored to reduce reaction times and improve the efficiency of CO2 introduction. nih.govacs.org

    Furthermore, direct synthesis of cyclic carbamates from amino alcohols and CO2 has been achieved. rsc.org This method involves the activation of the hydroxyl group, followed by an intramolecular cyclization with the in situ formed carbamic acid, proceeding with high regio- and stereoselectivity. rsc.org These advancements highlight the significant progress being made in harnessing CO2 for the sustainable production of valuable carbamate compounds.

    Table 3: Comparison of Synthesis Methods for Carbamates

    MethodStarting MaterialsReagents/CatalystsAdvantagesDisadvantages
    Traditional MethodsAmines, AlcoholsPhosgene, Isocyanates, ChloroformatesHigh yields, well-establishedUse of highly toxic and hazardous reagents
    Sustainable CO2-based MethodsAmines, Alcohols/Alkyl Halides, CO2Basic catalysts, Metal catalysts, OrganocatalystsUtilizes a renewable C1 source, milder conditionsMay require catalyst development for specific substrates

    Q & A

    Q. Q1: What are the standard synthetic routes for methallyl carbamate, and how can purity be optimized during synthesis?

    Methodological Answer: this compound synthesis typically involves reacting methallyl amine with chloroformate derivatives under controlled conditions. Key steps include:

    • Reagent Selection : Use methallyl chloride (3-chloro-2-methylpropene) as a precursor, as noted in carbamate synthesis analogs .
    • Purification : Column chromatography or recrystallization with non-polar solvents (e.g., hexane) to isolate the product.
    • Purity Validation : Employ nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm structural integrity and assess purity thresholds (>98%) .
    • Yield Optimization : Adjust reaction stoichiometry (e.g., 1:1.2 molar ratio of amine to chloroformate) and temperature (0–5°C for exothermic reactions) to minimize side products .

    Q. Q2: What safety protocols are critical when handling this compound in laboratory settings?

    Methodological Answer:

    • Hazard Classification : Refer to GHS guidelines for carbamates, which often carry warnings for acute toxicity (Category 4) and carcinogenicity (Category 2) .
    • Exposure Mitigation : Use fume hoods, nitrile gloves, and closed systems during synthesis.
    • Emergency Response : Immediate decontamination with water for skin contact and medical consultation if inhaled, as per carbamate safety standards .
    • Storage : Store below -20°C in airtight containers to prevent degradation, as recommended for reactive carbamates .

    Advanced Research Questions

    Q. Q3: How can computational methods resolve contradictions in this compound’s reported carcinogenicity?

    Methodological Answer:

    • Molecular Dynamics (MD) Simulations : Model interactions between this compound and DNA/proteins to predict mutagenic pathways. Compare results with ethyl carbamate (a known carcinogen) to identify structural determinants of toxicity .
    • Dose-Response Analysis : Use in vitro assays (e.g., Ames test) and in vivo rodent studies to reconcile discrepancies between mutagenicity in Drosophila (negative) and carcinogenicity in rats (positive) .
    • Meta-Analysis : Cross-reference data from regulatory agencies (e.g., IARC, NTP) to contextualize risk thresholds .

    Q. Q4: What advanced analytical techniques are suitable for detecting trace this compound residues in biological matrices?

    Methodological Answer:

    • Chromatography : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or gas chromatography-mass spectrometry (GC-MS) for high sensitivity (detection limit: 0.1 ppm) .
    • Sample Preparation : Solid-phase microextraction (SPME) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) to isolate carbamates from complex matrices .
    • Validation : Spike-and-recovery experiments with deuterated analogs (e.g., d₃-methallyl carbamate) to quantify recovery rates (>85%) and matrix effects .

    Q. Q5: How can researchers address stability challenges in this compound during long-term pharmacological studies?

    Methodological Answer:

    • Accelerated Stability Testing : Expose the compound to elevated temperatures (40°C) and humidity (75% RH) for 6 months, monitoring degradation via HPLC .
    • pH-Dependent Stability : Assess hydrolysis rates in buffers (pH 2–10) to identify optimal storage conditions. Carbamates typically degrade rapidly in alkaline environments .
    • Lyophilization : For aqueous formulations, lyophilize this compound with cryoprotectants (e.g., trehalose) to enhance shelf life .

    Q. Q6: What experimental designs are effective for studying this compound’s interactions with cytochrome P450 enzymes?

    Methodological Answer:

    • Enzyme Kinetics : Use recombinant CYP isoforms (e.g., CYP2E1) in microsomal assays to measure metabolic turnover (Vₘₐₓ, Kₘ) .
    • Inhibitor Screening : Co-incubate this compound with known CYP inhibitors (e.g., ketoconazole) to identify metabolic pathways .
    • Metabolite Profiling : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect oxidative metabolites (e.g., epoxides) .

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    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Methallyl carbamate
    Reactant of Route 2
    Reactant of Route 2
    Methallyl carbamate

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.